molecular formula C6H9N3O B145224 1-Ethyl-1h-imidazole-4-carboxamide CAS No. 129993-48-2

1-Ethyl-1h-imidazole-4-carboxamide

Cat. No. B145224
M. Wt: 139.16 g/mol
InChI Key: CHOASOWXPVAAMI-UHFFFAOYSA-N
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Description

1-Ethyl-1h-imidazole-4-carboxamide is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a key component in several types of biomolecules and plays a central role in biological catalysis as part of the side-chain of histidine .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest due to their broad range of chemical and biological properties . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .


Chemical Reactions Analysis

The imidazole group is a key component in several types of biomolecules and plays a central role in biological catalysis as part of the side-chain of histidine . The imidazole intermediate 5-aminoimidazole-4-carboxamide ribotide (AICAR) is synthesized in both the biosynthesis of histidine and purines but is used only in purine biosynthesis .

Scientific Research Applications

Nucleic Acid Research

  • DNA Building Blocks and Pairing Properties : Imidazole-4-carboxamide derivatives have been explored as alternative DNA building blocks. They show ambiguous pairing capacity and are used in thermal denaturation experiments to study base pairing properties (Pochet & Dugué, 1998).
  • DNA Synthesis and Sequencing : Studies indicate efficient incorporation of imidazole-4-carboxamide derivatives into DNA, utilizing convertible phosphoramidite derivatives. This has implications for DNA synthesis and sequencing technologies (Cadena-Amaro & Pochet, 2005).

Medicinal Chemistry

  • Antitumor Properties : Research shows the conversion of imidazole-4-carboxamide derivatives into compounds with potential antitumor properties. This includes the study of derivatives related to known antitumor agents (Wang, Wheelhouse, Zhao, Langnel, & Stevens, 1998).
  • Synthesis of Bioactive Compounds : Imidazole-4-carboxamide derivatives serve as precursors for synthesizing biologically active compounds, including antimicrobials and other therapeutically relevant molecules (Ovonramwen, Owolabi, & Falodun, 2021).

Material Science

  • Polyamide Synthesis : These compounds are used in synthesizing polyamides with specific properties, such as intramolecular hydrogen bonding and constitutional isomerism. This has implications for material science and polymer chemistry (Bouck & Rasmussen, 1993).

Safety And Hazards

While specific safety and hazard information for 1-Ethyl-1h-imidazole-4-carboxamide is not directly available from the search results, it’s important to note that strict safety measures should be followed when working with imidazole derivatives .

Future Directions

Imidazole derivatives have been used in the development of new drugs due to their broad range of chemical and biological properties . Future research may focus on the synthesis of more potential candidate inhibitors and the disclosure of some AD site SAR of the inhibitors . Additionally, the design and introduction of new amide-derived ligands into the reaction system based on different metal ions and polymolybdate have been suggested .

properties

IUPAC Name

1-ethylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-9-3-5(6(7)10)8-4-9/h3-4H,2H2,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOASOWXPVAAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1h-imidazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Wu, J Wan, Y Xia, J Zhou, F Qu… - … -Sendai Institute of …, 2004 - researchgate.net
The designed photolabeling probes: 5-diazonium-1-β-D-ribofuranosyl-1H-imidazole-4-carboxamide (1) and 5-azido-1-β-D-ribofuranosyl-1H-imidazole-4-carboxamide (2) were …
Number of citations: 2 www.researchgate.net

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